1-(4-Bromo-2-fluorophenyl)-4,4-dimethylpentan-3-one
Overview
Description
1-(4-Bromo-2-fluorophenyl)-4,4-dimethylpentan-3-one is a useful research compound. Its molecular formula is C13H16BrFO and its molecular weight is 287.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Halogen-substituted Compounds and Fluorophores
Research on halogen-substituted compounds, such as those with bromo and fluoro groups, highlights their utility in designing fluorescent probes and materials with specific optical properties. For example, the study of halogen-substituent effects on the spectroscopic properties of 2-phenyl-6-dimethylaminobenzothiazoles reveals how halogenation can influence fluorescence properties by affecting intersystem crossing and fluorescence quantum yields. This insight could be relevant for the application of 1-(4-Bromo-2-fluorophenyl)-4,4-dimethylpentan-3-one in designing new fluorescent materials or probes (Misawa et al., 2019).
Sensing and Detection
Compounds with specific electronic structures are utilized for sensing applications. A study on monitoring pH and solvent proticity with donor–acceptor-substituted biphenyls demonstrates the potential of such compounds as highly sensitive and powerful fluorescent probes. This approach could be considered when exploring applications of this compound in environmental sensing or biological imaging, given its structural potential for charge transfer interactions (Maus & Rurack, 2000).
Photophysical Studies
The exploration of photophysical properties in compounds like 1,3,5-Triarylpyrazolines showcases the application of molecular logic devices based on internal charge transfer (ICT) and photoinduced electron transfer (PET) mechanisms. These studies are crucial for developing advanced materials for optical electronics, data storage, or sensor technologies. The underlying principles of PET and ICT in these compounds may offer insights into the research applications of this compound in creating sophisticated molecular devices or probes (Zammit et al., 2015).
Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds provide a foundation for understanding the chemical behavior and potential applications of this compound. Studies focusing on the synthesis of aryl-substituted ligands and their complexes highlight the importance of structural analysis in designing compounds for catalysis or materials science. These methodologies could be applied to investigate the reactivity, stability, and potential catalytic applications of the compound (Greco et al., 1998).
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-4,4-dimethylpentan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrFO/c1-13(2,3)12(16)7-5-9-4-6-10(14)8-11(9)15/h4,6,8H,5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAJTNSLFJMZDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.